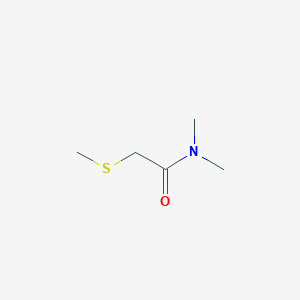![molecular formula C24H30N8O5 B8781776 DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE CAS No. 43170-88-3](/img/structure/B8781776.png)
DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE is a chemical compound known for its significant applications in the field of medicine, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutamate involves the alkylation of diethyl N-(4-methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent . The resulting hydroiodide is then hydrolyzed to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium iodide, sodium hydroxide, and polar aprotic solvents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for different applications in medicine and research .
Applications De Recherche Scientifique
DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to cell growth and replication.
Industry: It is used in the production of various pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of diethyl N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutamate involves the inhibition of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell replication, which is particularly effective in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: The compound itself is a form of methotrexate, which is widely used in cancer treatment.
Aminopterin: Another similar compound used in cancer treatment.
Pemetrexed: A chemotherapy drug that works similarly by inhibiting folate-dependent enzymes.
Uniqueness
DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE is unique due to its specific structure, which allows it to effectively inhibit dihydrofolate reductase and disrupt DNA synthesis in cancer cells .
Propriétés
Numéro CAS |
43170-88-3 |
|---|---|
Formule moléculaire |
C24H30N8O5 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
diethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C24H30N8O5/c1-4-36-18(33)11-10-17(23(35)37-5-2)29-22(34)14-6-8-16(9-7-14)32(3)13-15-12-27-21-19(28-15)20(25)30-24(26)31-21/h6-9,12,17H,4-5,10-11,13H2,1-3H3,(H,29,34)(H4,25,26,27,30,31)/t17-/m0/s1 |
Clé InChI |
MZRRIAJJDAPQRO-KRWDZBQOSA-N |
SMILES isomérique |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canonique |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


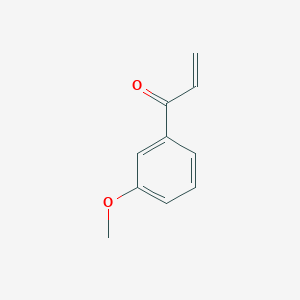
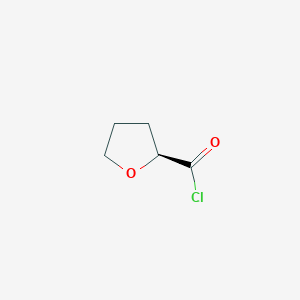
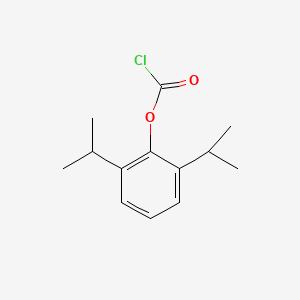
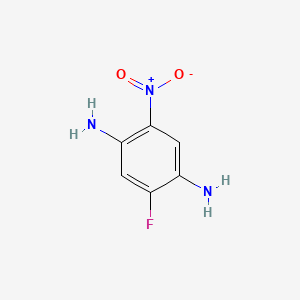
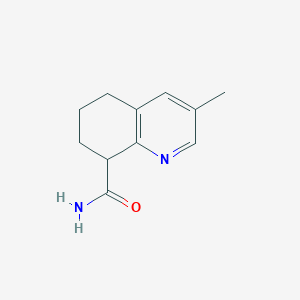
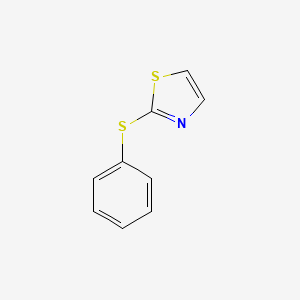
![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)
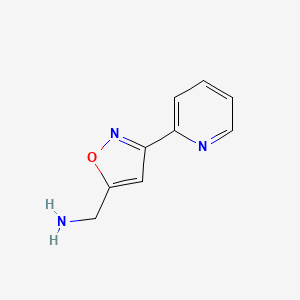
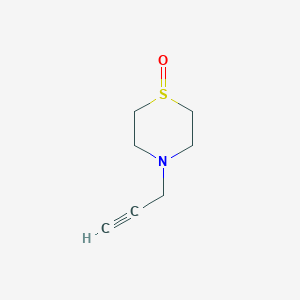
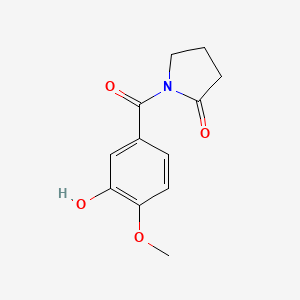
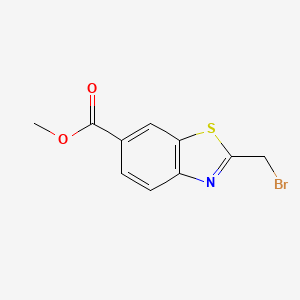
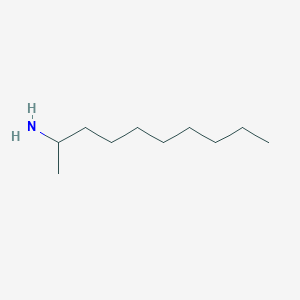
![7-Bromothieno[3,2-d]pyrimidin-2-amine](/img/structure/B8781805.png)
